Guanosine 3'-(dihydrogen phosphate) is a ribonucleotide composed of the nucleobase guanine, the pentose sugar ribose, and a phosphate group. This compound plays a significant role in various biological processes, particularly in the synthesis of nucleic acids and as a participant in cellular signaling pathways. Guanosine 3'-(dihydrogen phosphate) is essential for the formation of cyclic guanosine monophosphate, which acts as a second messenger in numerous signal transduction mechanisms. Its systematic name is 2-amino-6-(1,2-dihydroxy-3-oxopropyl)purine-9-ribonucleoside 5'-phosphate, and it is identified by the CAS number 117-68-0 .
Guanosine 3'-(dihydrogen phosphate) is classified as a nucleotide, specifically a ribonucleotide due to its ribose sugar component. It is derived from guanosine through phosphorylation processes, typically involving adenosine triphosphate as the phosphate donor. This compound is prevalent in all living organisms and is integral to RNA metabolism and various biochemical pathways .
The synthesis of guanosine 3'-(dihydrogen phosphate) can be achieved through several methods:
Guanosine 3'-(dihydrogen phosphate) can undergo several chemical reactions:
Guanosine 3'-(dihydrogen phosphate) primarily functions in cellular signaling pathways. Its conversion to cyclic guanosine monophosphate involves the enzyme guanylate cyclase, which catalyzes the cyclization process:
Cyclic guanosine monophosphate acts as a second messenger, mediating various physiological responses such as vasodilation and neurotransmission by activating protein kinases that phosphorylate target proteins within cells .
Guanosine 3'-(dihydrogen phosphate) has diverse applications across various scientific fields:
The compound Guanosine 3'-(dihydrogen phosphate) is systematically named according to IUPAC conventions as [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate [7]. This nomenclature precisely defines:
The guanine base adopts an anti conformation relative to the ribose ring, stabilized by orbital overlap and van der Waals interactions. The ribose pucker is predominantly in the C3'-endo conformation, as confirmed by NMR studies [4]. The absolute configuration (2R,3S,4R,5R) ensures biological compatibility with enzymatic active sites and distinguishes it from synthetic enantiomers lacking biological activity.
The positional isomerism between 3'- and 5'-phosphate derivatives of guanosine results in distinct biochemical behaviors and physical properties:
Table 1: Comparative Analysis of Guanosine 3'- and 5'-Monophosphates
Property | Guanosine 3'-monophosphate (3'-GMP) | Guanosine 5'-monophosphate (5'-GMP) |
---|---|---|
Phosphorylation Site | Ribose 3'-hydroxyl | Ribose 5'-hydroxyl |
Molecular Formula | C₁₀H₁₄N₅O₈P | C₁₀H₁₄N₅O₈P |
Biosynthetic Role | RNA degradation intermediate | De novo RNA synthesis precursor |
Hydrogen Bonding Pattern | Donor: N1-H, N2-H₂, O3'-P(O)(OH)₂ | Donor: N1-H, N2-H₂, O5'-P(O)(OH)₂ |
Protein Recognition | Specific ribonucleases | RNA polymerases, kinases |
The 3'-phosphate group alters the molecule’s electrostatic potential surface compared to the 5'-isomer, affecting its interactions with proteins and nucleic acids. While 5'-GMP is incorporated into RNA during transcription, 3'-GMP typically arises from nuclease-mediated RNA degradation [7]. The steric constraints imposed by the 3'-phosphate also influence sugar puckering dynamics, as observed in nuclear magnetic resonance relaxation studies [4].
Guanosine 3'-(dihydrogen phosphate) exhibits four protonation equilibria governed by its ionizable functional groups:
Table 2: pKa Values and Ionization Sites of Guanosine 3'-(dihydrogen phosphate)
Site | pKa | Protonation State | Dominant Form at pH 7 |
---|---|---|---|
N1 of guanine | 0.7 | Cationic → Neutral | Neutral |
Primary phosphate group | 2.3 | H₃PO₄⁻ → H₂PO₄²⁻ | H₂PO₄⁻ (monoanion) |
N7 of guanine | 5.92 | Neutral → Anionic | Neutral |
Secondary phosphate group | 9.38 | H₂PO₄²⁻ → HPO₄³⁻ | H₂PO₄⁻ (monoanion) |
Data measured at 25°C [1]. The zwitterionic form predominates at physiological pH (7.4), with the phosphate group existing as a dihydrogen phosphate anion (pKa 2.3 and 9.38) and the guanine base remaining neutral. The low pKa at N1 (0.7) reflects the electron-withdrawing effect of the phosphate group, enhancing base acidity relative to unphosphorylated guanosine. The molecule carries a net charge of -1 at pH 7 due to deprotonation of the primary phosphate group.
The hydrogen bonding capacity of Guanosine 3'-(dihydrogen phosphate) defines its molecular recognition and supramolecular assembly:
Crystallographic studies of analogous nucleotides reveal that the 3'-phosphate participates in bifurcated hydrogen bonds with protein side chains in enzymatic complexes. In the elongation factor Tu-GDP complex (PDB: 1MR3), the anti-guanine conformation allows simultaneous hydrogen bonding between O6 and N7 to protein residues, while the phosphate coordinates Mg²⁺ ions [3] . The 3'-phosphate’s spatial orientation creates unique hydration patterns compared to 5'-isomers, with water bridges frequently observed between the phosphate and 2'-hydroxyl group in crystal structures.
High-resolution X-ray crystallography (1.8 Å) of elongation factor Tu complexes provides indirect structural data for guanosine phosphate binding. Although direct structural data for Guanosine 3'-(dihydrogen phosphate) is limited in the search results, analysis of the homologous GDP complex reveals:
The bond lengths within the phosphate moiety are characteristic: P=O (1.49 Å), P-O (ester) (1.60 Å), and P-OH (1.54 Å), consistent with standard phosphate geometries. The torsion angle γ (O5'-C5'-C4'-C3') adopts a gauche⁺ conformation (+60°) in protein-bound states, distinct from the trans conformation observed in 5'-phosphates [3].
Fourier-Transform Infrared Spectroscopy:Key vibrational modes include:
Nuclear Magnetic Resonance Spectroscopy:¹³C Nuclear Magnetic Resonance assignments in D₂O:
Table 3: Characteristic ¹³C NMR Chemical Shifts for Guanosine 3'-(dihydrogen phosphate)
Carbon Position | Chemical Shift (δ, ppm) | Assignment Specificity |
---|---|---|
C8 (guanine) | 136.8 | Base-sugar linkage site |
C4' (ribose) | 83.5 | Phosphorylation site |
C3' (ribose) | 70.2 | Phosphate ester carbon |
C2' (ribose) | 72.9 | Adjacent to phosphorylation |
C5' (ribose) | 61.0 | Primary alcohol |
Data derived from the InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 reference structure [4]. The C3' carbon shows a 6.3 ppm downfield shift compared to unphosphorylated guanosine due to the electron-withdrawing phosphate group. The C4' carbon exhibits distinctive coupling (³Jₚc₄' = 6.5 Hz) in coupled spectra, confirming phosphorylation at the adjacent position. ³¹P Nuclear Magnetic Resonance displays a single peak at -0.5 to 0.5 ppm, with scalar coupling to H3' (³Jₚₕ₃' = 8.0 Hz) observable in two-dimensional correlation spectroscopy.
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